molecular formula C8H6INO4 B1374296 2-Amino-5-iodoisophthalic acid CAS No. 907574-30-5

2-Amino-5-iodoisophthalic acid

Cat. No.: B1374296
CAS No.: 907574-30-5
M. Wt: 307.04 g/mol
InChI Key: DJBVXBCXGXFTKQ-UHFFFAOYSA-N
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Description

2-Amino-5-iodoisophthalic acid: is an organic compound with the molecular formula C8H6INO4 It is a derivative of isophthalic acid, where the hydrogen atoms at positions 2 and 5 are replaced by an amino group and an iodine atom, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of 2-Amino-5-iodoisophthalic acid typically begins with isophthalic acid.

    Iodination: The iodination of isophthalic acid can be achieved using iodine monochloride (ICl) or potassium iodide (KI) in the presence of an oxidizing agent such as potassium iodate (KIO3).

Industrial Production Methods: The industrial production of this compound involves similar steps but on a larger scale. The process may include:

    Batch or Continuous Processing: Depending on the scale, the reactions can be performed in batch reactors or continuous flow systems.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Amino-5-iodoisophthalic acid can undergo oxidation reactions, where the amino group may be converted to a nitro group or other oxidized forms.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: 2-Amino-5-iodoisophthalic acid is used as a building block in organic synthesis. It can be incorporated into more complex molecules through various chemical reactions, making it valuable for the development of new materials and compounds.

Biology and Medicine: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting pharmacological properties, making it a potential candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-iodoisophthalic acid depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the amino group can form hydrogen bonds, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity in different contexts.

Comparison with Similar Compounds

    2-Amino-5-bromoisophthalic acid: Similar structure but with a bromine atom instead of iodine.

    2-Amino-5-chloroisophthalic acid: Similar structure but with a chlorine atom instead of iodine.

    2-Amino-5-fluoroisophthalic acid: Similar structure but with a fluorine atom instead of iodine.

Uniqueness: The presence of the iodine atom in 2-Amino-5-iodoisophthalic acid imparts unique properties compared to its halogenated analogs. Iodine is larger and more polarizable than other halogens, which can affect the compound’s reactivity and interactions. This makes this compound particularly useful in applications where these properties are advantageous.

Properties

IUPAC Name

2-amino-5-iodobenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INO4/c9-3-1-4(7(11)12)6(10)5(2-3)8(13)14/h1-2H,10H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBVXBCXGXFTKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of iodine monochloride (0.9 g) in glacial AcOH (1.7 ml) was added dropwise over 15 minutes to a stirred solution of 2-aminoisophthalic acid (1 g) in glacial AcOH (6.9 ml) at room temperature. The mixture was stirred for 2 hours and then poured into water (70 ml). The resultant orange solid was isolated by filtration, washed with water, diluted with MeOH and concentrated to yield 2-amino-5-iodoisophthalic acid (1.48 g); Mass Spectrum: M+H+ 308.
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.7 mL
Type
solvent
Reaction Step One
Name
Quantity
6.9 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step Two

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